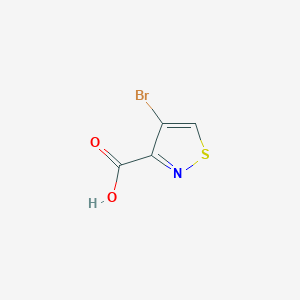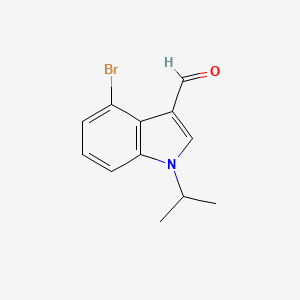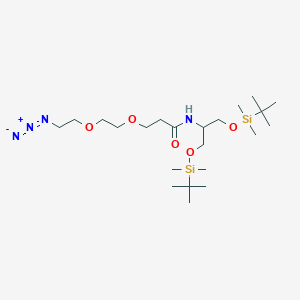
4-ブロモ-3-フルオロ-2-ヒドロキシ安息香酸
概要
説明
4-Bromo-3-fluoro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3. . This compound is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the benzene ring. It is commonly used in various chemical synthesis processes and has applications in scientific research.
科学的研究の応用
4-Bromo-3-fluoro-2-hydroxybenzoic acid is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
Target of Action
The primary targets of 4-Bromo-3-fluoro-2-hydroxybenzoic acid are Histidine Decarboxylase (HDC) and Aromatic-L-amino acid decarboxylase . These enzymes play a crucial role in the decarboxylation of amino acids, a process that is essential for the synthesis of various bioactive amines.
Mode of Action
4-Bromo-3-fluoro-2-hydroxybenzoic acid acts as an inhibitor of these enzymes . It binds to the active sites of these enzymes, preventing them from catalyzing the decarboxylation of their respective amino acid substrates .
Biochemical Pathways
The inhibition of HDC and Aromatic-L-amino acid decarboxylase by 4-Bromo-3-fluoro-2-hydroxybenzoic acid affects the synthesis of bioactive amines. These amines are involved in various biochemical pathways, including neurotransmission and immune response .
Pharmacokinetics
This suggests that it can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting central nervous system function .
Result of Action
The inhibition of HDC and Aromatic-L-amino acid decarboxylase by 4-Bromo-3-fluoro-2-hydroxybenzoic acid can lead to a decrease in the levels of bioactive amines. This can have various molecular and cellular effects, depending on the specific roles of these amines .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. It’s also important to note that the compound’s lipophilicity, as indicated by its Log Po/w value, can influence its distribution within the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid typically involves the electrophilic aromatic substitution of benzoic acid derivatives. One common method includes the bromination and fluorination of salicylic acid derivatives under controlled conditions . The reaction conditions often involve the use of bromine and fluorine sources in the presence of catalysts and solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of 4-Bromo-3-fluoro-2-hydroxybenzoic acid may involve large-scale synthesis using similar electrophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
4-Bromo-3-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding quinones, while reduction reactions can modify the aromatic ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) and fluorine (F2) in the presence of catalysts like iron(III) bromide (FeBr3) or aluminum chloride (AlCl3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in appropriate solvents.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, quinones, and reduced aromatic compounds, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
4-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the fluorine atom.
4-Fluoro-3-hydroxybenzoic acid: Similar structure but lacks the bromine atom.
3-Bromo-4-hydroxybenzoic acid: Similar structure but with different substitution pattern
Uniqueness
4-Bromo-3-fluoro-2-hydroxybenzoic acid is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the benzene ring. This unique combination of substituents imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
IUPAC Name |
4-bromo-3-fluoro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWHARUAJCATOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


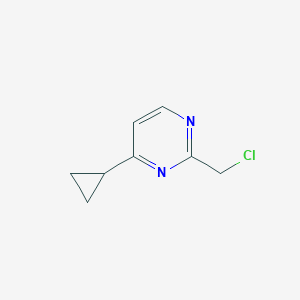
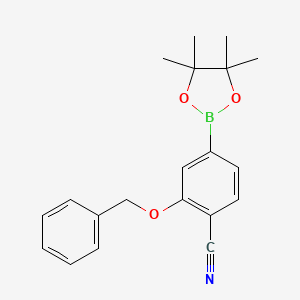
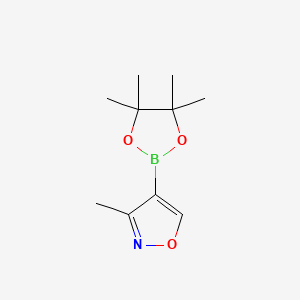
![Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester](/img/structure/B1379908.png)
![5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1379909.png)
![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)

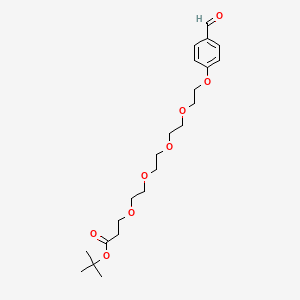
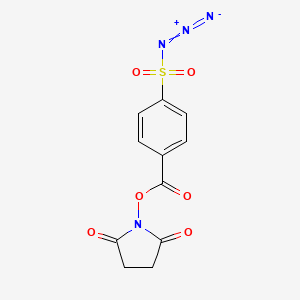
![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)

